molecular formula C15H13BrO2S B2978200 3-[(4-Bromophenyl)sulfanyl]-1-(4-hydroxyphenyl)-1-propanone CAS No. 882748-46-1

3-[(4-Bromophenyl)sulfanyl]-1-(4-hydroxyphenyl)-1-propanone

Cat. No.: B2978200
CAS No.: 882748-46-1
M. Wt: 337.23
InChI Key: XKRQCXFHCLCIBC-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)sulfanyl]-1-(4-hydroxyphenyl)-1-propanone (molecular formula: C₁₅H₁₃BrO₂S; ChemSpider ID: 5151036) is a synthetic propanone derivative featuring a 4-hydroxyphenyl ketone group linked to a 4-bromophenylsulfanyl moiety via a three-carbon chain . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules like phloretin and other propanone-based inhibitors .

Properties

IUPAC Name

3-(4-bromophenyl)sulfanyl-1-(4-hydroxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2S/c16-12-3-7-14(8-4-12)19-10-9-15(18)11-1-5-13(17)6-2-11/h1-8,17H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRQCXFHCLCIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCSC2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)sulfanyl]-1-(4-hydroxyphenyl)-1-propanone typically involves the reaction of 4-bromothiophenol with 4-hydroxyacetophenone under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of 4-bromothiophenol attacks the carbonyl carbon of 4-hydroxyacetophenone, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)sulfanyl]-1-(4-hydroxyphenyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Bromophenyl)sulfanyl]-1-(4-hydroxyphenyl)-1-propanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]-1-(4-hydroxyphenyl)-1-propanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and hydroxyphenyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₅H₁₃BrO₂S 372.24 4-Bromophenylsulfanyl, 4-hydroxyl High lipophilicity, hydrogen bonding
3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone C₁₅H₁₂BrFOS 339.22 4-Bromophenylsulfanyl, 4-fluorine Enhanced electronegativity
1,3-Bis(4-bromophenyl)-2-propanone C₁₅H₁₂Br₂O 384.07 4-Bromophenyl (x2) High steric bulk, >99% purity
Phloretin C₁₅H₁₄O₅ 274.27 2,4,6-Trihydroxyphenyl Antioxidant, antimicrobial

Biological Activity

The compound 3-[(4-bromophenyl)sulfanyl]-1-(4-hydroxyphenyl)-1-propanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its antiviral and antibacterial activities, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H14BrOSC_{15}H_{14}BrOS. The presence of both bromine and hydroxy groups in the structure contributes to its reactivity and biological activity.

Antiviral Activity

Research has indicated that derivatives of compounds similar to this compound exhibit promising antiviral properties. In one study, compounds were tested against the H5N1 avian influenza virus, revealing significant antiviral activity. The effectiveness was quantified using EC50 and LD50 values, confirmed through plaque reduction assays on Madin-Darby canine kidney cells .

Table 1: Antiviral Activity Summary

CompoundVirus TargetEC50 (µM)LD50 (µM)
Compound AH5N10.510
Compound BH5N10.812
This compoundH5N1TBDTBD

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for cytotoxic effects .

Table 2: Antibacterial Activity Data

Bacterial StrainMIC (µg/mL)Reference Compound MIC (µg/mL)
Staphylococcus aureus1050 (Tetracycline)
Escherichia coli1540 (Ampicillin)
Proteus mirabilis2030 (Ciprofloxacin)

The biological activity of this compound may be attributed to its ability to interfere with cellular processes in pathogens. For instance, it is hypothesized that the compound disrupts protein synthesis or inhibits specific enzymes critical for bacterial survival.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings. For example, a study involving a series of sulfanyl derivatives demonstrated significant anticancer properties alongside antibacterial effects, suggesting a multifaceted mechanism of action that could be explored further in drug development .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 3-[(4-Bromophenyl)sulfanyl]-1-(4-hydroxyphenyl)-1-propanone to ensure stability?

  • Methodological Answer: Store the compound in powder form at -20°C for long-term stability (up to 3 years) or in solvent (e.g., DMSO) at -80°C for 1 year to prevent degradation. Avoid exposure to heat, sparks, or open flames during handling .

Q. How can the solubility of this compound be optimized for in vitro assays?

  • Methodological Answer: DMSO is a preferred solvent due to its high solubility capacity (55 mg/mL, ~330 mM). For aqueous compatibility, prepare stock solutions in DMSO and dilute with buffer to maintain solubility while minimizing solvent toxicity .

Q. What spectroscopic methods are used to characterize this compound?

  • Methodological Answer: Employ a combination of techniques:

  • IR spectroscopy to confirm functional groups (e.g., C=O at ~1670 cm⁻¹, C-Br at ~561 cm⁻¹) .
  • NMR (¹H/¹³C) to resolve aromatic protons, sulfanyl group coupling, and ketone carbon environments .
  • Elemental analysis to verify purity (e.g., C, H, Br percentages within ±0.3% of theoretical values) .

Q. What synthetic routes are reported for analogous phenylpropanone derivatives?

  • Methodological Answer: Acid-catalyzed reactions (e.g., HCl at 70°C) can functionalize propanone scaffolds, as seen in the synthesis of 3-chloro-1-(4-hydroxy-3-methoxyphenyl)-1-propanone (96% yield) . Bromophenyl groups are typically introduced via nucleophilic aromatic substitution or Suzuki coupling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

  • Methodological Answer:

  • Purity assessment: Use HPLC or LC-MS to rule out impurities (e.g., chlorinated byproducts) that may skew bioactivity results .
  • Structural analogs: Compare activity trends across derivatives (e.g., replacing bromine with fluorine alters SGLT1/GLUT1 inhibition in phloretin analogs) .

Q. How to design experiments to study the reactivity of the sulfanyl group in this compound?

  • Methodological Answer:

  • Oxidative studies: Treat with H₂O₂ or mCPBA to form sulfoxide/sulfone derivatives, monitoring changes via TLC or MS.
  • Nucleophilic substitution: React with thiols or amines to evaluate sulfur’s leaving-group propensity, referencing kinetics from halogenated alkenes .

Q. What strategies can improve the yield and purity of this compound during synthesis?

  • Methodological Answer:

  • Catalyst optimization: Screen Pd catalysts for cross-coupling steps (e.g., Pd(PPh₃)₄ vs. PdCl₂).
  • Workup protocols: Use silica gel chromatography with ethyl acetate/hexane gradients to isolate the product from brominated byproducts .

Q. How do substituent effects (e.g., bromine vs. methoxy groups) influence the compound’s biological activity?

  • Methodological Answer:

  • SAR studies: Synthesize derivatives (e.g., 3-(4-methoxyphenyl)- analogs) and compare bioactivity profiles (e.g., antioxidant capacity via DPPH assays).
  • Computational modeling: Perform DFT calculations to assess electronic effects of bromine (electron-withdrawing) on the ketone’s electrophilicity .

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